molecular formula C19H18F4N2O3 B7436964 3-fluoro-4-morpholin-4-yl-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]benzamide

3-fluoro-4-morpholin-4-yl-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]benzamide

Cat. No. B7436964
M. Wt: 398.4 g/mol
InChI Key: WJHJNIZJFCDTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-morpholin-4-yl-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]benzamide is a chemical compound that has garnered a lot of attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of a class of enzymes called protein kinases, which play a crucial role in many cellular processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-morpholin-4-yl-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]benzamide involves the inhibition of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acid residues in proteins, thereby regulating their activity. By inhibiting protein kinases, 3-fluoro-4-morpholin-4-yl-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]benzamide can disrupt cellular signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-4-morpholin-4-yl-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]benzamide have been extensively studied in preclinical models. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells. However, the effects of this compound on normal cells and tissues are not well understood, and further studies are needed to elucidate its safety profile.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-fluoro-4-morpholin-4-yl-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]benzamide in lab experiments is its potency as a protein kinase inhibitor. This compound has been shown to be effective at inhibiting several protein kinases at low concentrations, making it a valuable tool for studying cellular signaling pathways. However, the limitations of this compound include its complex synthesis method and its potential toxicity to normal cells and tissues.

Future Directions

There are several future directions for research on 3-fluoro-4-morpholin-4-yl-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]benzamide. One of the most promising areas of research is the development of this compound as a cancer therapy. Several preclinical studies have shown that this compound has potent anti-cancer activity, and further studies are needed to evaluate its safety and efficacy in clinical trials. Additionally, this compound could be used as a tool for studying cellular signaling pathways in various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, the synthesis of this compound could be optimized to make it more accessible to researchers, thereby facilitating further studies on its potential applications.

Synthesis Methods

The synthesis of 3-fluoro-4-morpholin-4-yl-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]benzamide is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-(2,2,2-trifluoro-1-hydroxyethyl)aniline, which is then reacted with 3-fluoro-4-nitrobenzoic acid to form the corresponding amide. The amide is then subjected to a morpholine ring-opening reaction to yield the final product. The synthesis of this compound is a challenging process that requires expertise in organic chemistry.

Scientific Research Applications

3-fluoro-4-morpholin-4-yl-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]benzamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Protein kinases play a crucial role in cancer cell proliferation, and inhibitors of these enzymes have shown promising results in preclinical studies. 3-fluoro-4-morpholin-4-yl-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]benzamide has been shown to be a potent inhibitor of several protein kinases, including the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer.

properties

IUPAC Name

3-fluoro-4-morpholin-4-yl-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N2O3/c20-15-11-13(3-6-16(15)25-7-9-28-10-8-25)18(27)24-14-4-1-12(2-5-14)17(26)19(21,22)23/h1-6,11,17,26H,7-10H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHJNIZJFCDTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(C(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-morpholin-4-yl-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]benzamide

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